molecular formula C11H16ClNO3 B3167742 Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide CAS No. 924663-39-8

Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide

Cat. No. B3167742
CAS RN: 924663-39-8
M. Wt: 245.7 g/mol
InChI Key: FEEQDQKECPZTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide, also known as Meldrum's acid derivative, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various chemical reactions, including organic synthesis, medicinal chemistry, and material science. In

Scientific Research Applications

Synthesis and Characterization

  • An improvement in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent has been reported, yielding good results under mild reaction conditions. The compound's structure was confirmed by 1H NMR and IR spectroscopy (Liang, 2007).
  • A study detailed the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlighting a modified synthesis process and the assessment of green metrics based on atom economy, reaction mass efficiency, and E-factor, indicating efficient and less waste-generating methods (Gilbile, Bhavani, & Vyas, 2017).

Applications in Chemical Reactions

  • The compound 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H- benzimidazole was synthesized through a multi-step process starting from 4-chloro-2,3-dimethylpyridine N-oxide, demonstrating applications in synthesizing benzimidazole derivatives (Xiang-jun, 2006).
  • Research on the synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives explored the interaction with various compounds, providing insights into the chemical behavior and potential applications of these pyridine derivatives in more complex chemical syntheses (Ma, Chen, Fan, Jia, & Zhang, 2018).

Spectroscopic Analysis and Structural Determination

  • Studies involving the synthesis and X-ray spectroscopic analysis of pyridine derivatives, including compounds related to Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide, have contributed to understanding the structural and electronic properties of these compounds, aiding in their application in chemical synthesis and material science (Cetina, Tranfić, Sviben, & Jukić, 2010).

properties

IUPAC Name

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQDQKECPZTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CCl)[O-])OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924663-39-8
Record name Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Reactant of Route 3
Reactant of Route 3
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Reactant of Route 4
Reactant of Route 4
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Reactant of Route 5
Reactant of Route 5
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
Reactant of Route 6
Reactant of Route 6
Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.